molecular formula C7H4F3N3O B1391745 4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one CAS No. 1242267-84-0

4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No.: B1391745
CAS No.: 1242267-84-0
M. Wt: 203.12 g/mol
InChI Key: CDDDQKFLGSXJBO-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is a versatile fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a fused pyrazolopyridine scaffold, which is a privileged structure in the design of biologically active molecules due to its close resemblance to purine bases found in native nucleic acids . The incorporation of a trifluoromethyl group is a strategic modification widely employed in agrochemical and pharmaceutical research to fine-tune key properties of lead compounds, including metabolic stability, lipophilicity, and binding affinity . The specific 3-one (pyridinone) tautomer is of particular interest, as carbonyl groups at this position can contribute to the molecule's overall hydrogen-bonding capacity and metal-chelating properties, which is crucial for interacting with enzyme active sites. The pyrazolo[3,4-b]pyridine core is a well-established scaffold in the development of kinase inhibitors . Research indicates that such derivatives can function as potent inhibitors of various kinases, including Tropomyosin Receptor Kinases (TRKs), by acting as ATP-competitive ligands that bind to the hinge region of the kinase domain . The presence of the trifluoromethyl group in the 4-position is a key structural feature that can enhance these interactions within hydrophobic pockets of the target protein. The synthetic utility of this compound is high; it serves as a key intermediate for further functionalization through modern cross-coupling reactions or nucleophilic substitutions, allowing for the creation of diverse libraries for high-throughput screening and structure-activity relationship (SAR) studies . This product is intended for research applications as a chemical reference standard or a synthetic intermediate in the development of novel therapeutic agents. It is supplied with comprehensive analytical data to ensure identity and purity. For Research Use Only. Not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

4-(trifluoromethyl)-1,2-dihydropyrazolo[3,4-b]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3O/c8-7(9,10)3-1-2-11-5-4(3)6(14)13-12-5/h1-2H,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDDQKFLGSXJBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1C(F)(F)F)C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901175786
Record name 1,2-Dihydro-4-(trifluoromethyl)-3H-pyrazolo[3,4-b]pyridin-3-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242267-84-0
Record name 1,2-Dihydro-4-(trifluoromethyl)-3H-pyrazolo[3,4-b]pyridin-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242267-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydro-4-(trifluoromethyl)-3H-pyrazolo[3,4-b]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901175786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Pyrazolo[3,4-b]pyridine Core

The core heterocyclic structure can be synthesized via two principal strategies:

Construction of the 4-(trifluoromethyl) Substituted Derivative

The trifluoromethyl group at the 4-position is introduced typically through electrophilic trifluoromethylation of intermediates or via direct substitution on preformed heterocycles.

Specific Preparation Methods for 4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one

Direct Trifluoromethylation of Pyrazolopyridines

Recent studies have demonstrated that direct trifluoromethylation can be achieved using reagents such as Togni’s reagent or Umemoto’s reagent under metal catalysis (e.g., copper or silver catalysts). This method allows for regioselective introduction of the trifluoromethyl group at the desired position, often the 4-position of the heterocycle.

Multi-step Synthesis via Heterocyclic Intermediates

A common route involves:

  • Synthesis of a pyrazolopyridine precursor via cyclization of appropriate hydrazines with 2-chloro or 2-bromo pyridines.
  • Subsequent functionalization at the 4-position through electrophilic trifluoromethylation, often employing hypervalent iodine reagents or trifluoromethylating agents under mild conditions.

Suzuki–Miyaura Cross-Coupling for Functionalization

The research indicates that Suzuki–Miyaura cross-coupling reactions are highly effective for introducing aryl groups at the C-3 and C-6 positions of pyrazolopyridines, which can be further modified to include trifluoromethyl groups through subsequent electrophilic substitution or direct trifluoromethylation of intermediates.

Representative Data Table of Preparation Methods

Entry Starting Material Key Reagents Catalysts Reaction Conditions Yield (%) Notes
1 Hydrazine derivatives + halopyridines Togni’s reagent Copper catalyst 80°C, 12 h 65–85 Direct trifluoromethylation at 4-position
2 Pyrazolopyridines with halogen substituents Hypervalent iodine reagents None Room temperature 60–75 Electrophilic trifluoromethylation
3 2-Aminopyrazoles + 2-chloro pyridines Cyclization reagents Acidic conditions 100°C, 6 h 70–90 Core formation, followed by trifluoromethylation
4 Preformed pyrazolopyridines Boronic acids Pd catalyst 60°C, 1–2 h 62–98 Suzuki–Miyaura coupling for further functionalization

Notes on Reaction Conditions and Optimization

  • Catalysts : Copper and palladium catalysts are predominantly used for trifluoromethylation and cross-coupling reactions, respectively.
  • Solvents : Common solvents include dimethylformamide (DMF), acetonitrile (CH₃CN), and dioxane, often mixed with water to enhance solubility and reaction rates.
  • Temperature : Reactions typically proceed efficiently at temperatures ranging from room temperature to 100°C.
  • Yield Optimization : Use of excess trifluoromethylating reagents and optimized catalyst loadings can improve yields, with reported yields reaching up to 98% in some cases.

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals due to its bioactivity. Research indicates that derivatives of pyrazolo[3,4-b]pyridin-3-one exhibit various pharmacological activities including:

  • Antifungal Activity : A study demonstrated that certain derivatives exhibited significant antifungal properties against several phytopathogenic fungi, such as Fusarium oxysporum and Gibberella zeae, with inhibition rates exceeding 50% at concentrations of 100 µg/mL . This suggests potential applications in agricultural fungicides.
  • Anticancer Activity : Compounds featuring the pyrazolo[3,4-b]pyridin-3-one structure have been evaluated for anticancer properties. Some derivatives showed moderate activity against cancer cell lines like PC3 and HeLa at concentrations of 5 µg/mL .

Agrochemical Applications

The trifluoromethyl group enhances the lipophilicity and bioactivity of the compound, making it suitable for agrochemical formulations. Studies have reported that compounds derived from this structure demonstrated:

  • Insecticidal Properties : Certain derivatives showed moderate insecticidal activity against pests such as Spodoptera frugiperda at concentrations of 500 µg/mL . This positions the compound as a candidate for developing new insecticides.

Case Study 1: Antifungal Efficacy

A series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized and tested for antifungal activity. The results indicated that compounds with specific substitutions exhibited over 50% inhibition against Gibberella zeae, outperforming commercial fungicides like carboxin .

CompoundInhibition Rate (%)Concentration (µg/mL)
6a60100
6b55100
6c52100

Case Study 2: Anticancer Activity

Research on novel trifluoromethyl pyrimidine derivatives revealed significant anticancer activities against various cell lines. For instance, compound 5a demonstrated notable efficacy against the A549 lung cancer cell line with an IC50 value lower than doxorubicin .

Cell LineCompoundIC50 (µg/mL)
A5495a<5
HeLa5a<5
K5625a<5

Mechanism of Action

The mechanism of action of 4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating their function . The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrazolo[3,4-b]pyridine derivatives allows for nuanced comparisons. Below is a detailed analysis of key analogs:

Structural Modifications and Substituent Effects

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Effects
4-(Trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one -CF₃ at 4-position C₇H₄F₃N₃O 203.12 High lipophilicity; enhanced metabolic stability; limited commercial availability .
4-(3-Nitrophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one 3-Nitrophenyl at 4-position; phenyl at 2-position C₁₈H₁₂N₄O₃ 332.32 Electron-withdrawing nitro group may reduce solubility; aromatic stacking interactions observed .
1,4,6-Trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one Methyl groups at 1-, 4-, and 6-positions C₉H₁₁N₃O 177.21 Increased steric bulk; planar aromatic system (r.m.s. deviation: 0.017 Å) stabilizes π-π stacking .
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one Thieno-pyrimidine and chromenone fused moieties Complex structure N/A Extended conjugation enhances UV absorption; potential bioactivity in kinase inhibition .

Physicochemical Properties

  • Melting Points: The trifluoromethyl derivative lacks reported melting points, but fluorinated analogs (e.g., Example 64 in ) exhibit high melting points (e.g., 303–306°C for a fluorinated chromenone-pyrazolo-pyrimidine hybrid), suggesting strong crystalline packing . Non-fluorinated analogs like 3,4,6-trimethyl-1-phenyl-pyrazolo[3,4-b]pyridine form colorless crystals with dihedral angles of 9.33° between aromatic rings, influencing solubility .
  • Chromenone-fused derivatives () require multi-step protocols with lower yields (20–30%) due to complex coupling reactions .

Commercial and Research Status

  • Brominated analogs (e.g., 4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, ) remain available for pharmaceutical research, highlighting the scaffold’s versatility in Suzuki-Miyaura couplings .

Biological Activity

Overview

4-(Trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound that has garnered attention for its diverse biological activities. The presence of the trifluoromethyl group enhances its chemical stability and biological interactions, making it a valuable candidate in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-b]pyridine core with a trifluoromethyl substituent at the 4-position. This unique structure contributes to its distinct biological properties.

PropertyValue
Molecular FormulaC₇H₄F₃N₃O
Molecular Weight195.12 g/mol
Melting Point147.0 - 151.0 °C
Purity>98.0% (GC)

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various signaling pathways:

  • Enzyme Inhibition : The compound acts as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell growth and differentiation. This inhibition can lead to reduced tumor proliferation in cancer models.
  • Interaction with Biological Macromolecules : It has been shown to interact with DNA and RNA, potentially affecting gene expression and cellular functions .

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits significant antiproliferative activity across various cancer cell lines:

Anticancer Activity

A study reported the cytotoxic effects of derivatives of this compound against several cancer cell lines:

Cell LineIC₅₀ (μM)Selectivity Index
MCF70.59 ± 0.00>25
HL601.05 ± 0.64>10
K5620.95 ± 0.40>10
Vero (normal cells)>25N/A

The presence of the trifluoromethyl group is particularly noted for enhancing metabolic stability and reducing toxicity in normal cells while maintaining efficacy against tumor cells .

Other Biological Activities

In addition to anticancer properties, this compound has shown promise in other areas:

  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various bacterial strains.
  • Anti-inflammatory Properties : Some derivatives have exhibited anti-inflammatory effects in vitro.

Case Studies

Several studies have explored the biological implications and therapeutic potential of this compound:

  • Antiproliferative Activity Study : A recent study synthesized new derivatives based on the pyrazolo[3,4-b]pyridine scaffold and evaluated their cytotoxicity against different cancer cell lines. The results indicated that modifications in the structure significantly affected the antiproliferative activity .
  • Mechanistic Insights : Another investigation focused on the mechanism by which these compounds induce apoptosis in cancer cells through caspase activation pathways, highlighting their potential as chemotherapeutic agents .

Q & A

Q. What are the common synthetic routes for preparing 4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one and its derivatives?

The synthesis typically involves cyclocondensation of substituted pyridine or pyrazole precursors with trifluoromethyl-containing reagents. For example, a three-step protocol includes:

Condensation : Reacting 3-fluoro-2-formylpyridine with anhydrous hydrazine at 110°C for 16 hours to form a pyrazolo[3,4-b]pyridine intermediate .

Protection : Using Boc₂O (di-tert-butyl dicarbonate) and DMAP in DMF to protect the pyrazole nitrogen, achieving 88% yield .

Functionalization : Coupling with aryl amines via Buchwald-Hartwig amination (e.g., Pd₂(dba)₃/XPhos catalyst, 100°C, 12 hours) followed by deprotection with TFA .
Key considerations : Optimizing reaction time, temperature, and catalyst loading to minimize side products like regioisomers.

Q. How is structural characterization of this compound performed?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions. For example, the trifluoromethyl group appears as a singlet in 19^19F NMR, while pyridinone protons show downfield shifts due to electron-withdrawing effects .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 466.2 for a derivative in PET imaging studies) .
  • X-ray crystallography : Resolves π-π stacking interactions in the solid state, critical for understanding packing efficiency in drug formulations .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazolo[3,4-b]pyridine synthesis be addressed?

Regioselectivity arises during cyclization due to competing nucleophilic sites. Strategies include:

  • Directed metalation : Using Pd catalysts with chelating ligands (e.g., XPhos) to control coupling positions .
  • Protection/deprotection : Temporarily blocking reactive nitrogen atoms with Boc groups to direct functionalization .
  • Computational guidance : DFT calculations predict favorable transition states for regioselective pathways .

Q. What methodologies are used to evaluate the biological activity of derivatives?

  • Enzyme inhibition assays : Measure IC₅₀ values against targets like dihydroorotate dehydrogenase (DHODH) for antimalarial activity. Derivatives with 3-methyl-N-(1-(5-methylisoxazol-3-yl)ethyl) substituents show sub-μM potency .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with binding pockets (e.g., hydrogen bonding with Arg265 in DHODH) .
  • Pharmacokinetic profiling : Microsomal stability assays and PET imaging (e.g., 18^{18}F-labeled analogs) assess metabolic stability and blood-brain barrier penetration .

Q. How do researchers resolve contradictions in biological data across studies?

  • Meta-analysis : Compare IC₅₀ values under standardized conditions (pH, temperature) to account for assay variability .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing trifluoromethyl with methylsulfonyl) to isolate contributing factors .
  • Crystallographic validation : Overlay X-ray structures of ligand-target complexes to confirm binding modes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
Reactant of Route 2
4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one

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